

# An In-depth Technical Guide to 5-Isopropylnicotinic Acid (CAS: 73591-69-2)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Isopropylnicotinic acid

Cat. No.: B1612932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Isopropylnicotinic acid**, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies, analytical techniques, and the known biological activities of related nicotinic acid derivatives, this document serves as a foundational resource for researchers exploring the potential of this compound.

## Molecular Overview and Physicochemical Properties

**5-Isopropylnicotinic acid**, with the CAS number 73591-69-2, is a derivative of nicotinic acid (Vitamin B3) featuring an isopropyl group at the 5-position of the pyridine ring.<sup>[1][2]</sup> This substitution significantly influences the molecule's lipophilicity and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties.

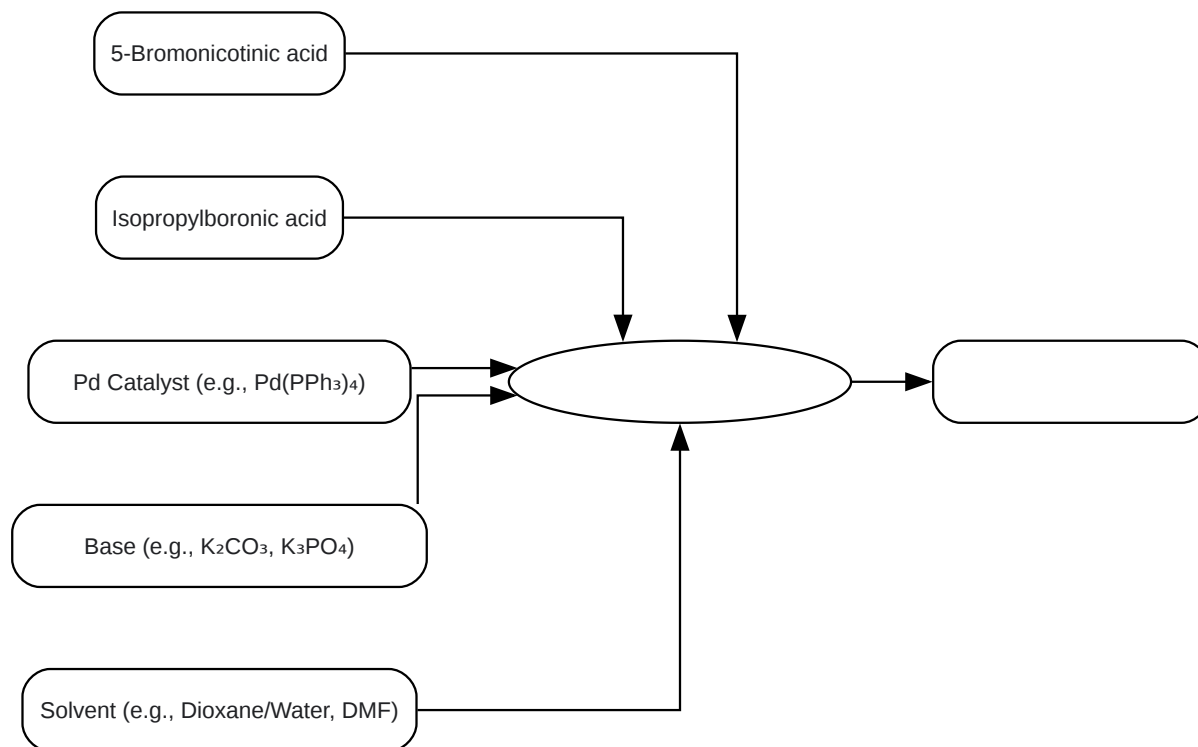
Property	Value	Source
CAS Number	73591-69-2	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	165.19 g/mol	[1][2]
IUPAC Name	5-(propan-2-yl)pyridine-3-carboxylic acid	
Synonyms	5-(1-Methylethyl)-3-pyridinecarboxylic acid	[1][2]
Appearance	White to off-white solid (predicted)	
Solubility	Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO (predicted based on nicotinic acid)[3]	
pKa	~4-5 (predicted based on nicotinic acid)	

## Synthesis Strategies and Methodologies

While a specific, detailed protocol for the synthesis of **5-Isopropynicotinic acid** is not readily available in peer-reviewed literature, established methods for the functionalization of the pyridine ring provide a clear path to its preparation. The choice of synthetic route will depend on the starting materials, desired scale, and laboratory capabilities.

### Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Approach

A highly versatile and widely employed method for the synthesis of 5-substituted nicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This approach involves the palladium-catalyzed reaction of a boronic acid or its ester with a halide. In the context of **5-Isopropynicotinic acid**, this would entail the coupling of a 5-halonicotinic acid derivative with an isopropylboronic acid or a related organoboron reagent.

Conceptual Workflow for Suzuki-Miyaura Synthesis of **5-Isopropylnicotinic Acid**:

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling approach for **5-Isopropylnicotinic acid** synthesis.

## Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various boronic acids.[4]

- **Reaction Setup:** In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 eq), isopropylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
- **Inert Atmosphere:** Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

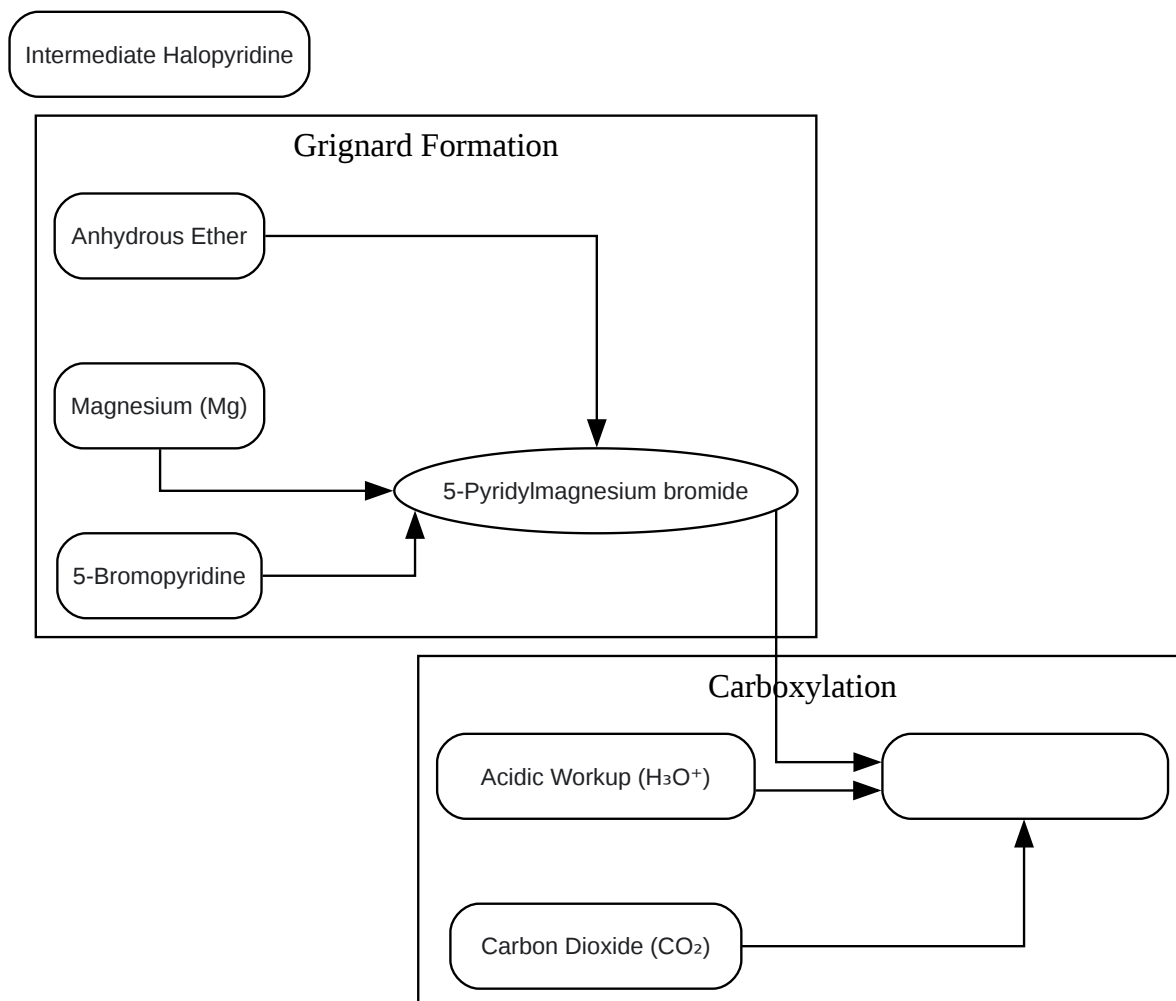
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 2-5 mol%) followed by the degassed solvent (e.g., a mixture of 1,4-dioxane and water).
- **Reaction:** Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress by an appropriate technique such as TLC or LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with HCl to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Grignard Reagent-Based Approaches

Another potential synthetic route involves the use of a Grignard reagent.<sup>[8][9][10]</sup> This could theoretically be achieved in two ways:

- **Reaction of a 5-halonicotinate with isopropylmagnesium chloride:** This would form the carbon-carbon bond, followed by hydrolysis of the ester to yield the desired carboxylic acid.
- **Formation of a Grignard reagent from a 5-halopyridine and subsequent carboxylation:** This involves reacting a 5-halopyridine with magnesium to form the Grignard reagent, which is then quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group.<sup>[11]</sup>

Conceptual Workflow for Grignard-based Synthesis of **5-IsopropylNicotinic Acid**:



[Click to download full resolution via product page](#)

Caption: A Grignard-based synthesis route for **5-IsopropylNicotinic acid**.

## Potential Biological Activities and Applications in Drug Development

While there is a lack of direct studies on the biological activity of **5-IsopropylNicotinic acid**, the broader class of nicotinic acid derivatives has been extensively investigated, revealing a wide range of pharmacological effects. This allows for informed hypotheses regarding the potential applications of the title compound.

## Anti-inflammatory and Analgesic Potential

Numerous studies have demonstrated the anti-inflammatory and analgesic properties of various nicotinic acid derivatives.[12][13] These compounds often exert their effects through the modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF- $\alpha$  and IL-6.[12] The introduction of a lipophilic isopropyl group at the 5-position of the nicotinic acid scaffold could potentially enhance its interaction with hydrophobic pockets in target enzymes, potentially leading to improved potency or a modified selectivity profile.

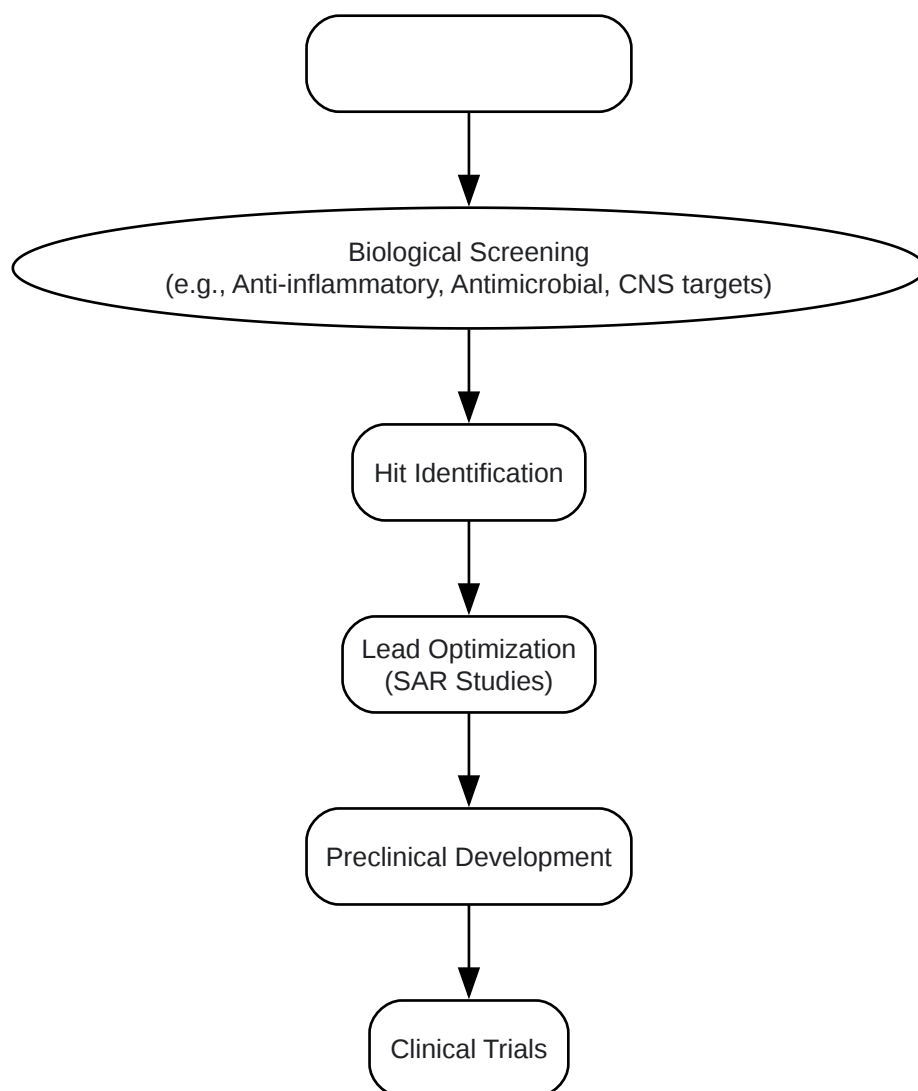
## Antimicrobial Activity

Nicotinic acid and its derivatives have also been explored for their antimicrobial properties.[13][14][15] The mechanism of action can vary, but may involve the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways. The lipophilicity conferred by the isopropyl group in **5-Isopropylnicotinic acid** might enhance its ability to penetrate bacterial cell walls, a key factor in antimicrobial efficacy.

## Central Nervous System (CNS) Applications

Nicotinic acid itself is a known vasodilator and has effects on lipid metabolism.[16] Substituted nicotinic acid derivatives are also being investigated as ligands for various CNS receptors, including nicotinic acetylcholine receptors (nAChRs).[17] The 5-position of the nicotinic acid ring has been shown to be a site where substitution is tolerated in the development of potent receptor modulators. Further screening of **5-Isopropylnicotinic acid** could reveal activity at these or other CNS targets.

Logical Flow of Drug Discovery and Development with **5-Isopropylnicotinic Acid**:



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the drug discovery process involving **5-Isopropylnicotinic acid**.

## Analytical Characterization

The unambiguous identification and purity assessment of **5-Isopropylnicotinic acid** are crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **5-Isopropylnicotinic acid** is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 3,5-disubstitution pattern. [\[18\]](#)[\[19\]](#)[\[20\]](#)
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[\[21\]](#)[\[22\]](#)[\[23\]](#) Key signals will include those for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, and the carbons of the isopropyl group.[\[24\]](#)[\[25\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **5-Isopropylnicotinic acid**. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this analysis. The expected molecular ion peak would correspond to the molecular weight of the compound (165.19 g/mol).

## Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of **5-Isopropylnicotinic acid**. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) would be a suitable starting point for method development.

## Safety and Handling

Detailed toxicological data for **5-Isopropylnicotinic acid** is not available. However, based on the safety data for nicotinic acid, it should be handled with appropriate precautions in a laboratory setting. It may cause skin and eye irritation. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. All handling should be performed in a well-ventilated area or a fume hood.

## Conclusion and Future Directions

**5-Isopropylnicotinic acid** represents a valuable, yet underexplored, chemical entity with potential applications in drug discovery. Its synthesis can be readily achieved through



established cross-coupling methodologies. Based on the known biological activities of related nicotinic acid derivatives, this compound warrants further investigation for its potential anti-inflammatory, antimicrobial, and CNS-modulating properties. The detailed analytical characterization of this molecule will be a critical step in enabling its biological evaluation and unlocking its full therapeutic potential. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological screening of **5-Isopropylnicotinic acid**, contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

## References

- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. *Bioorganic Chemistry*, 145, 107136.
- BenchChem. (2025).
- Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. *International Journal of Molecular Sciences*, 23(5), 2823.
- Guzmán, A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. *Molecules*, 26(11), 3165.
- Kala, A., & Khan, F. (2021). A-B: NMR spectroscopy (1 H NMR and 13 C NMR) spectra of isolate.
- Kleinpeter, E., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. *Journal of Chemical Information and Computer Sciences*, 40(1), 148-154.
- Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. *Magnetic Resonance in Chemistry*, 44(10), 948-954.
- ResearchGate. (n.d.). 13 C NMR chemical shifts ( $\delta$ , ppm) of pyridine in various solvents.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Isopropylmagnesium chloride.
- Silverstein, R. M., et al. (2011).
- Papke, R. L. (2007). In vitro screening strategies for nicotinic receptor ligands. *Current Topics in Medicinal Chemistry*, 7(15), 1445-1456.
- Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)
- Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. *Journal of Medicinal Chemistry*, 7, 150-154.
- ChemScene. (n.d.). 73591-69-2 | **5-Isopropylnicotinic acid**.

- Sigma-Aldrich. (n.d.). Grignard Reagents.
- Ibragimova, M. I., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. *Molecules*, 27(19), 6599.
- Wikipedia. (n.d.).
- Konecny, J., et al. (2012). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. *Current Organic Chemistry*, 16(1), 3-24.
- Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. *The American Journal of Cardiology*, 101(8A), 5B-12B.
- Eldehna, W. M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. *Molecules*, 21(7), 896.
- Sridhar, S. K., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. *E-Journal of Chemistry*, 6(S1), S45-S50.
- Wikipedia. (n.d.). Suzuki reaction.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. *Journal of the American Chemical Society*, 140(35), 11095-11104.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Balci, M. (2005). *Basic <sup>1</sup>H- and <sup>13</sup>C-NMR Spectroscopy*. Elsevier.
- Human Metabolome Database. (n.d.). <sup>13</sup>C NMR Spectrum (1D, 22.53 MHz, DMSO-d<sub>6</sub>, experimental) (HMDB0001488).
- European Patent Office. (n.d.). Process for producing pyridine carboxylic acids (EP 2428505 B1).
- Google Patents. (n.d.). Process for making grignard reagents (US3597488A).
- Google Patents. (n.d.). Process for the production of pyridine carboxylic acids (US3657259A).
- Organic Syntheses. (n.d.). chlorodiisopropylphosphine.
- Dewick, P. M. (2017). <sup>1</sup>H and <sup>13</sup>C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. *Synthesis*, 2002(05), 720-722.
- El-Gazzar, M. G., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. *ACS Medicinal Chemistry Letters*, 12(6), 947-953.
- Sciencemadness Discussion Board. (2013). grignard reaction.
- Wikipedia. (n.d.). Pyridinecarboxylic acid.
- Reddy, T. J., et al. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. *Journal of Chemical and Pharmaceutical Sciences*, 11(1), 1-5.

- Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methoxyphenoxy)acetyl Amino Acids and Dipeptides. Bulletin of the Chemical Society of Ethiopia, 20(2), 237-244.
- ChemicalBook. (n.d.). Nicotinic acid | 59-67-6.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 9. グリニャール試薬 [sigmaaldrich.com]
- 10. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]

- 16. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ekwan.github.io [ekwan.github.io]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Human Metabolome Database: <sup>13</sup>C NMR Spectrum (1D, 22.53 MHz, DMSO-d<sub>6</sub>, experimental) (HMDB0001488) [hmdb.ca]
- 24. <sup>13</sup>C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-IsopropylNicotinic Acid (CAS: 73591-69-2)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612932#5-isopropylNicotinic-acid-cas-number-73591-69-2]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)